molecular formula C15H17Cl2N3O2 B5216939 3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide

3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B5216939
M. Wt: 342.2 g/mol
InChI Key: WRPQVGQLZSCMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the benzamide class of compounds and has been studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments include its potential therapeutic properties and its ability to inhibit the production of inflammatory cytokines and the growth of cancer cells. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For the study of 3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide include further research into its potential therapeutic properties, including its use in the treatment of various types of cancer and inflammatory diseases. Studies on its safety and toxicity are also needed to determine its potential use in clinical settings. Additionally, further studies are needed to determine the optimal dosage and administration of the compound.

Synthesis Methods

The synthesis of 3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves several steps. The first step involves the reaction of 3,5-dichloro-4-ethoxyaniline with 3-(1H-imidazol-1-yl)propylamine to form the intermediate product. This intermediate product is then reacted with benzoyl chloride to yield the final product.

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of various types of cancer, including breast cancer and melanoma.

properties

IUPAC Name

3,5-dichloro-4-ethoxy-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-2-22-14-12(16)8-11(9-13(14)17)15(21)19-4-3-6-20-7-5-18-10-20/h5,7-10H,2-4,6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPQVGQLZSCMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide

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